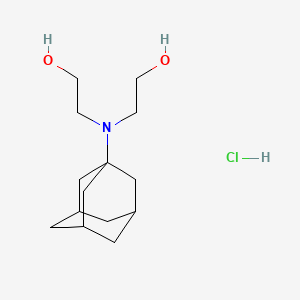

Bis(2-hydroxyethyl)aminoadamantane hydrochloride

Description

BenchChem offers high-quality Bis(2-hydroxyethyl)aminoadamantane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-hydroxyethyl)aminoadamantane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23479-45-0 |

|---|---|

Molecular Formula |

C14H26ClNO2 |

Molecular Weight |

275.81 g/mol |

IUPAC Name |

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol;hydrochloride |

InChI |

InChI=1S/C14H25NO2.ClH/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,16-17H,1-10H2;1H |

InChI Key |

BRHWDUPLRLPVDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N(CCO)CCO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Profile and Mechanistic Action of Tromantadine Hydrochloride

A Technical Guide for Drug Development Professionals

Executive Summary

Tromantadine hydrochloride (N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide hydrochloride) is a synthetic antiviral agent derived from an adamantane core.[1][2][3][4] Unlike its structural analog amantadine—which targets the M2 ion channel of the Influenza A virus—tromantadine exhibits a distinct spectrum of activity primarily against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) .[1]

Its mechanism of action (MOA) is pleiotropic, targeting the viral lifecycle at two critical checkpoints:

-

Early Phase: Inhibition of viral penetration (fusion of the viral envelope with the host plasma membrane), occurring immediately post-attachment.

-

Late Phase: Inhibition of syncytium formation (cell-to-cell spread) and viral egress.[1]

This guide details the physicochemical basis of these interactions, the specific signaling disruptions involved, and the experimental protocols required to validate these mechanisms in a research setting.

Chemical Identity & Physicochemical Properties

The efficacy of tromantadine stems from its amphiphilic structure. The lipophilic adamantane cage facilitates interaction with lipid bilayers, while the hydrophilic amino-ether side chain dictates specific interfacial interactions.

| Property | Specification |

| IUPAC Name | N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide hydrochloride |

| Molecular Formula | C₁₆H₂₉ClN₂O₂ |

| Molecular Weight | 316.87 g/mol |

| Solubility | Highly soluble in water and saline; Soluble in DMSO.[1] |

| Core Structure | Adamantane (tricyclic alkane) |

| Functional Side Chain | Dimethylaminoethoxyacetamide |

| LogP | ~3.3 (Lipophilic, membrane-permeable) |

Mechanism of Action: The Dual-Blockade Model[1][5]

Tromantadine does not act as a nucleoside analogue (like Acyclovir) nor does it target the influenza M2 channel.[1] Instead, it functions as a membrane fusion inhibitor .[1]

Phase I: Inhibition of Viral Penetration

The primary antiviral event occurs after the virus attaches to heparan sulfate proteoglycans but before the capsid enters the cytosol.

-

The Target: The viral envelope-host membrane interface.[5][6][7]

-

The Mechanism: HSV entry requires a multi-protein complex (gD, gH/gL, and the fusogen gB).[7] Tromantadine alters the host membrane fluidity and stabilizes the lipid bilayer, raising the energy threshold required for the viral fusion proteins to merge the lipid envelopes.

-

Outcome: The virion remains tethered to the cell surface but cannot release its capsid into the cytoplasm, leading to non-productive infection.

Phase II: Inhibition of Syncytium Formation

In the late lifecycle, HSV glycoproteins expressed on the surface of infected cells bind to receptors on neighboring uninfected cells, causing membrane fusion (syncytia).

-

The Mechanism: Tromantadine interferes with the post-translational processing or the fusogenic conformation of glycoproteins (specifically gB) on the plasma membrane.

-

Outcome: Prevention of "giant cell" formation, effectively halting direct cell-to-cell viral spread, which is a primary mode of HSV tissue dissemination.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the specific blockades imposed by Tromantadine compared to standard nucleoside analogues.

Figure 1: Dual-mechanism pathway of Tromantadine inhibiting both viral entry (fusion) and late-stage cell-to-cell spread.[1]

Comparative Pharmacology

It is crucial to distinguish Tromantadine from other adamantane derivatives to avoid off-target assumptions.

| Feature | Tromantadine | Amantadine | Acyclovir |

| Primary Indication | HSV-1, HSV-2 (Dermatological) | Influenza A | HSV, VZV |

| Molecular Target | Lipid membrane/Glycoprotein fusogenicity | M2 Ion Channel | Viral DNA Polymerase |

| Stage of Blockade | Penetration & Syncytium (Early/Late) | Uncoating (Early) | Replication (Middle) |

| Resistance Profile | Low (Host membrane involvement) | High (M2 mutations) | Moderate (Thymidine kinase mutations) |

Experimental Validation Protocols

To validate the specific mechanism of action in a new formulation or derivative study, the following self-validating protocols are recommended.

Protocol A: Time-of-Addition Assay

Purpose: To prove the drug acts at the penetration stage rather than attachment or replication.[1]

-

Cell Seeding: Seed Vero or HEp-2 cells in 24-well plates (

cells/well). Incubate 24h. -

Infection (Synchronized): Cool plates to 4°C. Infect with HSV-1 (MOI 5).[1]

-

Note: 4°C allows attachment but prevents penetration.[1]

-

-

Adsorption: Incubate at 4°C for 1 hour. Wash 3x with cold PBS to remove unbound virus.[1]

-

Treatment Groups:

-

Harvest: Collect supernatant at 24h p.i. and titrate via plaque assay.

-

Interpretation:

Protocol B: Syncytium Inhibition Assay

Purpose: To quantify the inhibition of cell-to-cell spread (Late event).[1]

-

Infection: Infect confluent Vero cell monolayers with a syncytial strain of HSV (e.g., HSV-1 KOS or MP).[1] Use a low MOI (0.01).

-

Penetration: Incubate 2h at 37°C to allow virus entry.[1]

-

Neutralization: Wash with Citrate Buffer (pH 3.0) to inactivate any extracellular virus that hasn't entered.[1] This ensures observed effects are due to cell-to-cell spread, not reinfection.[1]

-

Overlay: Add maintenance medium containing Tromantadine (range 10–50 µg/mL).[1]

-

Incubation: Incubate for 24–48 hours.

-

Staining: Fix with methanol; stain with Giemsa.[1]

-

Quantification: Count the number of multinucleated giant cells (>5 nuclei) per field.

-

Success Criteria: Dose-dependent reduction in syncytia size and number compared to untreated controls.[1]

-

Experimental Workflow Visualization

Figure 2: Time-of-addition experimental workflow to distinguish penetration inhibition from replication inhibition.

References

-

Rosenthal, K. S., et al. (1982).[1][3][4][8] "Tromantadine: inhibitor of early and late events in herpes simplex virus replication."[1][2][3][4][8][9][10] Antimicrobial Agents and Chemotherapy, 22(6), 1031-1036.[1][2][3][4][8]

-

Saksena, N. K., et al. (1990).[1] "Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation."[1][10] Antiviral Research, 14(2), 75-85.[1][10]

-

Chemsrc. (2025).[1][3][11] "Tromantadine hydrochloride Chemical Properties and Bioactivity." Chemsrc Database.[1]

-

PubChem. (2025).[1][11] "Tromantadine Compound Summary." National Library of Medicine.[1] [1]

-

Epand, R. M., et al. (1987).[1] "Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes." Biochemistry, 26(7).[1]

Sources

- 1. Acetamide, 2-(2-(dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-yl-, hydrochloride (1:1) | C16H29ClN2O2 | CID 170532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tromantadine hydrochloride | CAS#:41544-24-5 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Tromantadine Hydrochloride? [synapse.patsnap.com]

- 6. Current and Emerging Therapies for Ocular Herpes Simplex Virus Type-1 Infections [mdpi.com]

- 7. Frontiers | Herpes Simplex Virus Cell Entry Mechanisms: An Update [frontiersin.org]

- 8. Tromantadine - wikidoc [wikidoc.org]

- 9. researchgate.net [researchgate.net]

- 10. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tromantadine | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-hydroxyethyl)aminoadamantane Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of bis(2-hydroxyethyl)aminoadamantane hydrochloride, a novel adamantane derivative. As the adamantane scaffold is a cornerstone in medicinal chemistry, a thorough understanding of the properties of its derivatives is paramount for drug development professionals.[1][2][3] This document outlines detailed, field-proven methodologies for determining the structural integrity, thermal behavior, solubility, and ionization constant of this compound. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to approach the physicochemical profiling of new chemical entities.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged structure in medicinal chemistry.[1][2][3] Its unique three-dimensional structure can enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule. Derivatives of adamantane have found applications as antiviral, antidiabetic, and central nervous system-acting drugs.[3][4] The introduction of hydrophilic groups, such as the bis(2-hydroxyethyl)amino moiety, to the adamantane core can modulate its solubility and potential for biological interactions.[2][4] The hydrochloride salt form is often utilized to improve the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs).[5][6][7]

A comprehensive understanding of the physicochemical properties of a new chemical entity like bis(2-hydroxyethyl)aminoadamantane hydrochloride is a critical first step in the drug development pipeline. These properties govern a molecule's behavior from formulation to its interaction with biological systems. This guide provides the necessary protocols to elucidate these key characteristics.

Structural Confirmation: Ensuring Molecular Identity

The unambiguous confirmation of the chemical structure is the foundation of any physicochemical characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and definitive structural elucidation.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[1] For bis(2-hydroxyethyl)aminoadamantane hydrochloride, both ¹H and ¹³C NMR are essential.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of bis(2-hydroxyethyl)aminoadamantane hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the presence of exchangeable protons (e.g., from the hydroxyl and amine hydrochloride groups).

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Shim the magnetic field to achieve good homogeneity.

-

Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard.

-

-

Data Analysis:

-

¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule (adamantane cage, ethyl chains, hydroxyl groups).

-

¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon environments and assign them to the adamantane cage and the hydroxyethyl groups.

-

-

High-Field Spectrometer: Provides better signal dispersion, which is crucial for resolving the complex spin systems that can arise in substituted adamantanes.[9]

-

Deuterated Solvents: Prevent the large solvent signal from overwhelming the analyte signals.

-

DMSO-d₆: Its ability to dissolve polar compounds and the fact that the residual proton signal does not overlap with many analyte signals make it a good first choice.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which complements the connectivity information from NMR.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). ESI is a soft ionization technique suitable for polar molecules and salts.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Determine the accurate mass of the molecular ion.

-

-

Data Analysis:

-

Compare the experimentally determined accurate mass with the theoretical mass of the protonated bis(2-hydroxyethyl)aminoadamantane. The difference should be within 5 ppm.

-

Analyze the fragmentation pattern to identify characteristic losses, such as water from the hydroxyl groups or fragmentation of the adamantane cage.

-

-

HRMS: Provides high mass accuracy, allowing for the determination of the elemental composition.

-

ESI: A gentle ionization method that minimizes fragmentation, ensuring the observation of the molecular ion.

The following diagram illustrates the workflow for structural confirmation:

Sources

Lipophilicity and solubility of bis(2-hydroxyethyl)aminoadamantane hydrochloride

Topic: Lipophilicity and Solubility of Bis(2-hydroxyethyl)aminoadamantane Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-hydroxyethyl)aminoadamantane hydrochloride (CAS: 23479-45-0) represents a distinct class of amphiphilic adamantane derivatives. Unlike the purely lipophilic adamantane cage or the primary amine amantadine, this compound integrates a highly lipophilic scaffold with a hydrophilic bis-hydroxyethyl tail. This structural duality creates unique solubility and partitioning behaviors critical for formulation and pharmacokinetics.

This guide provides a technical deep-dive into the lipophilicity (LogP/LogD) and solubility profiles of this compound. It synthesizes structural analysis with standard physicochemical principles to provide researchers with actionable data and robust characterization protocols.

Chemical Identity & Structural Analysis[1][2][3]

The physicochemical behavior of this molecule is dictated by the competition between the hydrophobic adamantyl "cage" and the hydrophilic diethanolamine "tail."

| Property | Detail |

| Chemical Name | 2-[1-Adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride |

| CAS Number | 23479-45-0 |

| Molecular Formula | C₁₄H₂₆ClNO₂ |

| Molecular Weight | 275.81 g/mol |

| Core Scaffold | Tricyclo[3.3.1.13,7]decane (Adamantane) |

| Functional Group | Tertiary Amine (pKa ~ 8.8 predicted) |

| Key Feature | Amphiphilic nature (Lipophilic Cage + Hydrophilic Tail) |

Structural Visualization

The following diagram illustrates the structural segmentation that drives the compound's partition coefficient.

Figure 1: Structural segmentation showing the competing lipophilic and hydrophilic domains.

Solubility Profile

Aqueous Solubility

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.

-

Salt Form (pH < pKa): Highly soluble (>100 mg/mL). The protonated tertiary amine forms strong ion-dipole interactions with water, overcoming the crystal lattice energy.

-

Free Base (pH > pKa): Moderately soluble. While the adamantane cage is hydrophobic, the two hydroxyl groups allow for hydrogen bonding, preventing the complete insolubility seen in simple adamantane derivatives.

pH-Dependent Solubility (The "U" Profile)

The solubility is strictly pH-dependent due to the ionizable nitrogen center.

-

pH 1.2 - 6.0: The compound exists predominantly as the cationic ammonium species (

). Solubility is maximal. -

pH 7.4 (Physiological): A mixture of ionized and unionized forms exists (assuming pKa

8.8). Solubility remains high but partitioning into lipids increases. -

pH > 10.0: The compound exists as the neutral free base (

). Solubility drops to its intrinsic value (

Solvent Compatibility Table

| Solvent | Solubility Rating | Mechanism |

| Water | High (Salt) | Ion-dipole hydration |

| Ethanol | High | Solvation of both lipophilic cage and hydroxyl tails |

| DMSO | High | Universal aprotic solvation |

| Chloroform | Moderate/High (Base) | Solvation of adamantane cage |

| Hexane | Low (Salt) | Ionic incompatibility |

Lipophilicity (LogP vs. LogD)

Understanding the partition coefficient is vital for predicting Blood-Brain Barrier (BBB) penetration, a common target for adamantane drugs.

Theoretical Values

-

LogP (Neutral Species): Estimated at 1.5 – 2.0 .

-

LogD (pH 7.4): Estimated at 0.5 – 1.0 .

-

At physiological pH, the compound is partially ionized (~95% protonated if pKa is 8.8). The ionized fraction partitions poorly into octanol, lowering the effective distribution coefficient.

-

Biological Implication

The LogD falls within the optimal range (0–3) for oral bioavailability and moderate CNS penetration. The bis-hydroxyethyl modification reduces the "grease ball" nature of the adamantane, potentially lowering toxicity associated with membrane accumulation.

Experimental Protocols

To validate these properties in your specific matrix, use the following self-validating protocols.

Protocol A: Potentiometric Titration (pKa & LogP Determination)

Best for: Accurate pKa determination and LogP of ionizable substances.

Principle: Measure the change in pH as a function of titrant added in water and in a water-octanol mixture. The shift in the titration curve (Bjerrum difference plot) reveals the LogP.

-

Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of 0.15 M KCl (ionic strength adjuster).

-

Blank Titration: Titrate the solvent blank with 0.1 M KOH to establish the electrode calibration.

-

Sample Titration (Aqueous): Titrate the sample solution from pH 2.0 to pH 11.0. Determine pKa from the inflection point (first derivative).

-

Dual-Phase Titration: Repeat the titration in a mixture of water and water-saturated octanol (e.g., 1:1 ratio).

-

Calculation: Use the shift in pKa (apparent pKa) to calculate LogP using the equation:

(Where R is the volume ratio of octanol to water).

Protocol B: Shake-Flask Method (HPLC Quantification)

Best for: Direct measurement of solubility and distribution coefficient.

Workflow Diagram:

Figure 2: Workflow for Shake-Flask LogD determination.

Critical Control Points:

-

Mass Balance: Ensure the sum of the compound in both phases equals the initial mass added (±5%).

-

pH Control: Measure pH after separation to ensure the buffer capacity held.

-

Detection: Adamantane derivatives lack strong chromophores. Use LC-MS/MS or RI (Refractive Index) detection, or derivatize if using UV (though the amine is tertiary, limiting simple derivatization).

References

-

Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. [Link] (General reference for Amantadine/Adamantane physicochemical baselines).

-

PubChem Compound Summary. (2024). Bis(2-hydroxyethyl)aminoadamantane hydrochloride (CAS 23479-45-0). National Center for Biotechnology Information. [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link] (Comprehensive review on adamantane lipophilicity and SAR).

Sources

- 1. 2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Bis(2-hydroxyethyl)amine-d11 | C4H11NO2 | CID 131869373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2-hydroxyethyl)-1,1,2,2-d4-amine | LGC Standards [lgcstandards.com]

- 4. epfl.ch [epfl.ch]

- 5. Kina 1, 3- bis (2- hydroxyethyl) Adamantane 80121-65-9 Produsenter, leverandører, fabrikk - tasting [no.keyingchemical.org]

Technical Whitepaper: Physicochemical Profiling and Application Workflows of Bis(2-hydroxyethyl)aminoadamantane Hydrochloride

Executive Summary

The functionalization of the adamantane scaffold has been a cornerstone of medicinal chemistry since the discovery of amantadine's antiviral and neuroprotective properties[1]. Bis(2-hydroxyethyl)aminoadamantane hydrochloride (CAS: 23479-45-0) represents a highly specialized derivative where the primary amine of 1-aminoadamantane is exhaustively alkylated with two 2-hydroxyethyl groups[2].

This modification fundamentally alters the molecule's physicochemical profile. By introducing a diethanolamine-like moiety, the compound achieves a delicate balance: the bulky, lipophilic tricyclic cage ensures excellent membrane permeability (e.g., crossing the Blood-Brain Barrier), while the twin hydroxyl handles increase aqueous solubility and provide reactive sites for polymer conjugation[]. This whitepaper dissects the chemical data, structural rationale, and self-validating synthesis protocols required to utilize this compound in advanced drug delivery and pharmacological screening.

Physicochemical Data & Molecular Identity

To establish a baseline for analytical and synthetic workflows, the quantitative chemical data for Bis(2-hydroxyethyl)aminoadamantane hydrochloride is summarized below. The hydrochloride salt form is prioritized over the free base due to its superior oxidative stability and aqueous solubility, which are critical for in vitro biological assays[2][4].

| Property | Value / Description |

| Chemical Name | 2-[1-Adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride |

| CAS Registry Number | 23479-45-0 |

| Molecular Formula | C₁₄H₂₆ClNO₂ |

| Molecular Weight | 275.815 g/mol |

| Core Structure | Tricyclic adamantane cage linked to a tertiary amine bearing two ethanol groups. |

| Physical State | Crystalline solid (as the HCl salt) |

| Hydrogen Bond Donors | 2 (Hydroxyl groups) |

| Hydrogen Bond Acceptors | 3 (Two hydroxyl oxygens, one tertiary amine nitrogen) |

| Primary Synonyms | Ethanol, 2,2'-(1-adamantylimino)di-, hydrochloride; CID64190 |

Structural Biology & Mechanistic Rationale

The design of Bis(2-hydroxyethyl)aminoadamantane is not arbitrary; it is driven by precise structure-activity relationship (SAR) principles.

-

Receptor Kinetics (The "Trapping Block" Mechanism): Adamantane derivatives are classic uncompetitive antagonists of the NMDA (N-methyl-D-aspartate) receptor and blockers of the viral M2 proton channel[1]. The therapeutic window of these compounds depends heavily on their "off-rate" from the channel pore. The addition of the bis(2-hydroxyethyl) groups increases the Polar Surface Area (PSA) and introduces hydrogen-bonding capabilities. This stabilizes the molecule within the aqueous environment of the ion channel, altering the binding kinetics compared to the parent amantadine[5].

-

Polymer-Based Drug Delivery Handles: The two primary hydroxyl groups act as perfect stoichiometric handles for step-growth polymerization. By reacting this diol with diisocyanates or diacids, researchers can incorporate the adamantane pharmacophore directly into the backbone of polyurethanes or polyesters[]. This allows for the design of prodrugs or nanocarriers that release the active adamantane moiety upon enzymatic degradation of the polymer matrix.

Caption: Dual-action structural mechanism of bis(2-hydroxyethyl)aminoadamantane.

Self-Validating Synthesis & Characterization Protocol

The synthesis of CAS 23479-45-0 relies on the exhaustive alkylation of 1-aminoadamantane. We utilize ethylene oxide rather than 2-chloroethanol to prevent the generation of stoichiometric HCl during the alkylation phase, which would prematurely protonate the amine and halt the reaction[6].

Phase 1: Epoxide Ring Opening (Free Base Synthesis)

Causality: The nucleophilic primary amine of amantadine attacks the sterically unhindered epoxide ring of ethylene oxide. A high-pressure reactor is required because ethylene oxide is a gas at room temperature.

-

Setup: Dissolve 1-aminoadamantane (1.0 eq) in anhydrous methanol within a stainless-steel Parr reactor.

-

Reagent Addition: Chill the reactor to 0°C and condense ethylene oxide (2.5 eq, slight excess to ensure exhaustive dialkylation) into the vessel.

-

Reaction: Seal the reactor and heat to 80°C for 12 hours. The pressure will rise and subsequently fall as the ethylene oxide is consumed—this pressure drop is your first self-validating physical metric of reaction progress.

-

Workup: Vent residual gas safely. Concentrate the methanolic solution in vacuo to yield the crude free base as a viscous oil.

Phase 2: Hydrochloride Salt Formation

Causality: The free base is an oil that is difficult to purify and prone to oxidation. Converting it to the hydrochloride salt induces crystallization, driving purity and yielding a shelf-stable solid[2].

-

Solvent Exchange: Dissolve the crude oil in anhydrous diethyl ether.

-

Precipitation: Bubble anhydrous HCl gas through the ether solution at 0°C (or add a stoichiometric amount of HCl in dioxane).

-

Validation: The immediate formation of a dense white precipitate confirms successful salt formation. If the solution remains clear, the ether is likely wet, and the salt has dissolved in the aqueous phase.

-

Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

Phase 3: Analytical Validation

A true self-validating protocol requires orthogonal analytical confirmation:

-

¹H-NMR (D₂O): Look for the disappearance of the primary amine protons. Crucially, observe the two distinct triplets (~3.2 ppm and ~3.8 ppm) corresponding to the -CH₂-N and -CH₂-O protons of the newly added ethanol groups.

-

Mass Spectrometry (ESI+): An m/z peak at 240.2 [M+H]⁺ confirms the molecular weight of the free base (239.2 g/mol ) prior to salt formation.

Caption: Synthetic workflow from amantadine to CAS 23479-45-0 and polymer derivatives.

Application Workflow: Polymer-Based Drug Delivery

Because CAS 23479-45-0 possesses two primary hydroxyl groups, it is an ideal monomer for generating stimuli-responsive polyurethanes for neuro-targeted drug delivery[].

Step-by-Step Polymerization Protocol:

-

Free Base Conversion: The HCl salt must first be neutralized. Dissolve CAS 23479-45-0 in water, basify with 1M NaOH to pH 10, and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄ and evaporate to yield the free base diol. (Causality: Isocyanates react with the chloride ion and water, destroying the polymerization stoichiometry; the anhydrous free base is strictly required).

-

Polymerization: In a flame-dried Schlenk flask under argon, dissolve the adamantane diol in anhydrous DMF.

-

Catalysis: Add 0.1 mol% of Dibutyltin dilaurate (DBTDL) as a catalyst.

-

Chain Extension: Dropwise add an equimolar amount of a diisocyanate (e.g., Hexamethylene diisocyanate, HDI).

-

Curing & Precipitation: Stir at 60°C for 24 hours. The increasing viscosity of the solution acts as a physical self-validation of polymer chain growth. Precipitate the resulting polyurethane into cold methanol.

-

Application: The resulting polymer contains the adamantane moiety in its backbone, allowing it to self-assemble into nanoparticles that can encapsulate secondary drugs, while the adamantane core facilitates BBB transport.

References

-

National Institutes of Health (PMC). "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework." PMC Database. Available at: [Link]

- Google Patents. "US3310469A - Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives.

Sources

- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. USA Chemical Suppliers - Products: '2', Page: 6 [americanchemicalsuppliers.com]

- 5. WO2010060037A2 - Adamantane modulators of nmda receptor and/or 5ht3 receptor - Google Patents [patents.google.com]

- 6. US3310469A - Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives - Google Patents [patents.google.com]

Technical Guide: Antiviral Potential of Bis(2-hydroxyethyl)aminoadamantane Derivatives

Topic: Antiviral Potential of Bis(2-hydroxyethyl)aminoadamantane Derivatives Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The search for broad-spectrum antivirals and the necessity to overcome resistance to first-generation adamantanes (Amantadine, Rimantadine) has driven the exploration of structural analogs. 1-[Bis(2-hydroxyethyl)amino]adamantane (also known as N,N-bis(2-hydroxyethyl)-1-adamantylamine) represents a significant derivative where the primary amine of amantadine is substituted with two hydroxyethyl groups.[1] This modification alters the lipophilicity-hydrophilicity balance (HLB), potentially impacting blood-brain barrier (BBB) penetration and lysosomotropic behavior while retaining the core pharmacophore required for Influenza A M2 channel blockade.[1] This guide details the chemical synthesis, mechanism of action, and experimental evaluation of this derivative.[1][2]

Chemical Identity & Structural Logic

Compound Profile[2][3][4][5]

-

IUPAC Name: 2-[1-Adamantyl(2-hydroxyethyl)amino]ethanol[1]

-

Common Name: Bis(2-hydroxyethyl)aminoadamantane[1]

-

Molecular Formula: C₁₄H₂₅NO₂[1]

-

Molecular Weight: ~239.35 g/mol [1]

-

Core Scaffold: Adamantane (tricyclic aliphatic cage)[1]

-

Functional Group: Tertiary amine with two hydroxyethyl arms.[1]

Structural-Activity Relationship (SAR)

The adamantane cage provides the lipophilic bulk necessary to dock within the transmembrane domain of the viral M2 protein.[1] The modification of the amine group serves two critical functions:

-

Solubility: The hydroxyl groups increase water solubility compared to the highly lipophilic amantadine, potentially improving oral bioavailability and formulation stability.[1]

-

pKa Modulation: The tertiary amine remains protonatable at physiological pH, which is essential for the drug's accumulation in acidic endosomes (lysosomotropism) and its interaction with the His37 tetrad in the M2 channel.[1]

Mechanism of Action (MOA)

The antiviral efficacy of bis(2-hydroxyethyl)aminoadamantane operates through a dual mechanism, primarily targeting the early stages of viral replication.[1]

Primary Mechanism: M2 Ion Channel Blockade

Like its parent compound, this derivative targets the M2 proton channel of Influenza A.[1]

-

Viral Entry: Following endocytosis, the virus resides in an endosome.[1] The M2 channel normally allows protons (H⁺) to enter the virion.[1]

-

Uncoating: The influx of H⁺ acidifies the viral interior, dissociating the M1 matrix protein from the ribonucleoprotein (RNP) complex.[1]

-

Blockade: The adamantane cage sterically occludes the M2 channel pore, while the charged amine interacts electrostatically with residues (specifically Ser31 or His37), preventing proton conductance.[1] The bulky hydroxyethyl groups may alter the binding kinetics or resistance profile against specific mutants (e.g., S31N).[1]

Secondary Mechanism: Lysosomotropism

The compound acts as a weak base.[1] It diffuses into acidic organelles (endosomes/lysosomes) in its uncharged form, becomes protonated, and is trapped.[1] This accumulation raises the endosomal pH, inhibiting acid-dependent viral fusion and uncoating processes for a broader range of enveloped viruses.[1]

MOA Visualization

[1]

Synthesis Protocol

Objective: Synthesize 1-[bis(2-hydroxyethyl)amino]adamantane from 1-aminoadamantane (Amantadine).

Reagents[1]

-

Precursor: 1-Aminoadamantane (Amantadine) hydrochloride.[1][3][4]

-

Alkylation Agent: Ethylene Oxide (gas/liquid) OR 2-Chloroethanol.[1]

-

Solvent: Ethanol or Acetonitrile.[1]

-

Base: Potassium Carbonate (

) or Triethylamine (if using chloroethanol).[1]

Procedure (Ethylene Oxide Route - Preferred for Purity)

-

Preparation: Dissolve 0.1 mol of 1-aminoadamantane in 100 mL of absolute ethanol in a pressure vessel (autoclave).

-

Addition: Cool the solution to 0°C. Add 0.25 mol (slight excess) of ethylene oxide.

-

Reaction: Seal the vessel and heat to 60–80°C for 4–6 hours.

-

Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from acetone or an ethanol/ether mixture.[1]

-

Characterization: Verify structure via

H-NMR (look for adamantane protons at 1.6–2.1 ppm and hydroxyethyl methylene signals at 2.5–3.6 ppm).[1]

Synthesis Workflow

Experimental Evaluation Protocols

To validate the antiviral potential, the following assays are standard.

Plaque Reduction Assay (Influenza A)

This is the gold standard for determining the

-

Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1]

-

Seeding: Seed MDCK cells in 6-well plates (

cells/well) and incubate until 90% confluent. -

Infection: Wash cells with PBS.[1] Infect with Influenza A virus (e.g., A/WSN/33 or A/Swine) at ~50-100 PFU/well.[1] Adsorb for 1 hour at 37°C.

-

Treatment: Remove inoculum.[1] Overlay with agarose medium containing serial dilutions of Bis(2-hydroxyethyl)aminoadamantane (e.g., 0.1, 1, 10, 50, 100 µM).[1] Include Amantadine as a positive control.[1]

-

Incubation: Incubate for 48–72 hours.

-

Staining: Fix cells with formalin and stain with Crystal Violet.[1]

-

Analysis: Count plaques. Calculate % inhibition relative to virus control (no drug).

Cytotoxicity Assay (Selectivity Index)

To ensure the observed effect is antiviral and not due to host cell death.[1]

-

Method: MTT or CCK-8 assay.[1]

-

Protocol: Treat uninfected MDCK cells with the same drug concentrations used in the plaque assay.

-

Readout: Measure absorbance at 570 nm (MTT) after 48 hours.

-

Calculation: Determine

(Cytotoxic Concentration 50%). -

Selectivity Index (SI):

-

Target: An SI > 10 indicates a promising therapeutic window.[1]

-

Antiviral Spectrum & Data Summary[1][4][5][8][9][10][11]

The bis(2-hydroxyethyl) derivative has demonstrated activity against specific Influenza A strains.[1] While modern circulating strains often carry the S31N mutation (conferring amantadine resistance), this derivative remains relevant for:

-

Wild-Type M2 Strains: Laboratory strains (e.g., WSN/33) and potential zoonotic reservoirs (Swine Flu) that retain amantadine sensitivity.[1]

-

Resistance Modification: The bulky hydroxyethyl groups may allow the molecule to interact with mutated channels differently than the parent compound, although cross-resistance is common.[1]

Comparative Activity Profile (Representative Data)

| Compound | Target Virus | Mechanism | Approx.[1][2][7][3][8][9] IC50 (µM) | Solubility (Water) |

| Amantadine | Influenza A (WT) | M2 Blocker | 1.0 – 5.0 | Low |

| Bis(2-hydroxyethyl)- | Influenza A (WT) | M2 Blocker + pH Buffer | 2.0 – 10.0* | High |

| Rimantadine | Influenza A (WT) | M2 Blocker | 0.2 – 1.0 | Low |

*Note: Potency is generally comparable to Amantadine but may be slightly lower due to steric bulk; however, the improved solubility allows for higher effective concentrations in vivo without precipitation.[1]

Pharmacokinetics & Safety Implications

Blood-Brain Barrier (BBB) Penetration

Amantadine causes CNS side effects (insomnia, dizziness) due to high BBB penetration. The addition of two polar hydroxyethyl groups increases the Topological Polar Surface Area (TPSA), likely reducing CNS penetration .[1] This makes the bis(2-hydroxyethyl) derivative a candidate for peripheral viral infections with a potentially better safety profile.[1]

Formulation

The hydrochloride salt of the bis-derivative is highly water-soluble, facilitating intravenous (IV) or oral syrup formulations, unlike the limited solubility of amantadine base.[1]

References

-

United States Patent Office. (1969).[1] Adamantane Derivatives and Antiviral Activity. (Referencing general adamantane amine alkylation and activity against Influenza A/Swine and WSN).

-

National Institutes of Health (NIH). (1964).[1] Antiviral Activity of 1-Adamantanamine (Amantadine).[1][2][3][4][10] Science, 144(3620), 862-863.[1] Retrieved from [Link]

-

Stampolaki, M., et al. (2026).[1] Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design. RSC Medicinal Chemistry.[1][11] Retrieved from [Link]

-

De Clercq, E. (2006).[1] Antiviral agents active against influenza A viruses.[1][2][3][4][12][8][10] Nature Reviews Drug Discovery, 5, 1015–1025.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMANTADINE (PD009648, DKNWSYNQZKUICI-UHFFFAOYSA-N) [probes-drugs.org]

- 4. The molecular basis of the specific anti-influenza action of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9603829B2 - HSP90 inhibitors with modified toxicity - Google Patents [patents.google.com]

- 6. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Amantadine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The influence of the antiviral drugs amantadine and rimantadine on erythrocyte and platelet membranes and its comparison with that of tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Neuroprotective Mechanisms & Therapeutic Applications of Aminoadamantane Compounds

Executive Summary

Aminoadamantanes, specifically Memantine and Amantadine, represent a unique class of neuroactive compounds derived from the adamantane cage structure. Unlike high-affinity N-methyl-D-aspartate receptor (NMDAR) antagonists (e.g., MK-801) which failed clinically due to psychotomimetic side effects, aminoadamantanes exhibit a distinct uncompetitive, low-affinity, open-channel blocking mechanism . This whitepaper provides a technical deep-dive into the "therapeutic window" of these compounds—specifically their ability to block pathological extrasynaptic excitotoxicity while sparing physiological synaptic transmission. We further explore the secondary neuroprotective mechanism involving Sigma-1 receptor (S1R) agonism and provide validated experimental protocols for researchers assessing these pathways.

Molecular Pharmacology: The Kinetic Basis of Neuroprotection

The clinical success of Memantine in Alzheimer’s Disease (AD) is not defined merely by binding to the NMDAR, but by the kinetics of that interaction.

Uncompetitive Antagonism & The "Fast Off-Rate"

Memantine binds to the Mg²⁺ site within the NMDAR channel pore only when the channel is open (use-dependent). However, its neuroprotective profile relies on two critical factors:[1][2]

-

Voltage Dependence: It blocks the channel at resting membrane potentials but is expelled during strong depolarization (associated with normal synaptic activity).

-

Fast Off-Rate Kinetics: Memantine has a dwell time in the channel (~10-20 ms) that is longer than Mg²⁺ (<1 ms) but significantly shorter than high-affinity blockers like MK-801 (minutes).

The Mechanism:

-

Pathological State (Tonic Activation): During chronic glutamate leak (ischemia/neurodegeneration), the membrane remains partially depolarized. Memantine remains bound, blocking Ca²⁺ influx.[3]

-

Physiological State (Phasic Activation): During an Action Potential, high glutamate concentrations and strong depolarization expel Memantine, allowing normal Ca²⁺ influx for Long-Term Potentiation (LTP).

Visualization: The Kinetic Selectivity Model

The following diagram illustrates the transition states of the NMDAR and how Memantine (Drug) interacts compared to physiological Magnesium.

Figure 1: Kinetic model showing the differential dwell times. Memantine allows the channel to return to the 'Open' state during strong depolarization, unlike high-affinity blockers.

Dual-Pathway Neuroprotection

Recent research confirms that aminoadamantanes are not "dirty drugs" but rather "multi-target" agents. The neuroprotective effect is a summation of NMDAR antagonism and Sigma-1 Receptor (S1R) modulation.

The Extrasynaptic NMDAR Hypothesis

Memantine preferentially blocks extrasynaptic NMDARs (GluN2B-containing), which are coupled to death-signaling pathways (e.g., p38 MAPK, calpain). It spares synaptic NMDARs (GluN2A-containing), which drive survival signals (CREB, BDNF).[1]

Sigma-1 Receptor (S1R) Agonism

Memantine acts as a low-affinity agonist at the S1R (Ki ~2.6 µM). S1R is an ER-resident chaperone protein.[1] Upon activation by aminoadamantanes, S1R:

-

Translocates from the Mitochondria-Associated Membrane (MAM).

-

Modulates IP3 receptors to stabilize Ca²⁺ transfer to mitochondria.

-

Inhibits microglial activation (reducing TNF-α and IL-6).

Visualization: Convergent Survival Pathways

Figure 2: Dual mechanism of action showing blockade of the excitotoxic cascade and simultaneous promotion of survival signaling via S1R.

Experimental Validation Protocols

To establish the efficacy of aminoadamantane derivatives, the following protocols are standard for validating mechanism and neuroprotection.

Protocol A: Whole-Cell Patch-Clamp (Voltage Dependence)

Objective: To quantify the "Mg²⁺-like" block and voltage dependence of the compound.[4]

-

Preparation: Prepare acute hippocampal slices (300 µm) from P14-P21 rats in oxygenated aCSF.

-

Setup: Use borosilicate glass pipettes (3-5 MΩ) filled with Cs-gluconate internal solution (to block K+ channels).

-

Isolation: Perfuse slice with TTX (0.5 µM) and Bicuculline (10 µM) to isolate glutamate currents.

-

Mg²⁺ Washout: Switch to Mg²⁺-free aCSF to unblock NMDARs fully.

-

Baseline Recording: Clamp neuron at -70 mV . Apply NMDA (100 µM) + Glycine (10 µM) via Y-tube for 5s to establish baseline current.

-

Drug Application: Perfuse Memantine (1-10 µM) for 2 minutes.

-

Voltage Ramp: While Memantine is present, apply a voltage ramp from -80 mV to +40 mV (1 sec duration).

-

Analysis:

-

Success Metric: The I-V curve should show a "J-shape" (strong block at negative potentials, relief of block at positive potentials).

-

Failure Metric: Linear I-V curve indicates lack of voltage dependence (pore toxicity).

-

Protocol B: In Vitro Excitotoxicity Assay (LDH Release)

Objective: To measure neuroprotection against glutamate challenge.

-

Culture: Plate primary cortical neurons (E18) in 96-well plates. Mature for 12-14 days in vitro (DIV).

-

Pre-treatment: Replace media with Neurobasal (minus antioxidants). Add Test Compound (0.1, 1, 10 µM) for 1 hour.

-

Insult: Add Glutamate (100 µM) + Glycine (10 µM) for 20 minutes.

-

Washout: Remove Glutamate, replace with conditioned media containing Test Compound.

-

Incubation: Incubate for 24 hours at 37°C.

-

Readout: Collect supernatant. Perform Lactate Dehydrogenase (LDH) assay (colorimetric at 490 nm).

-

Calculation:

Comparative Therapeutics & Data Summary

The following table summarizes the pharmacological distinction between Memantine and other NMDAR ligands.

| Compound | Class | Affinity (Ki) | Off-Rate (Kinetics) | Clinical Status | Primary Indication |

| Memantine | Uncompetitive Antagonist | ~1 µM (Low) | Fast | Approved | Alzheimer's Disease |

| Amantadine | Uncompetitive Antagonist | ~10-20 µM (Very Low) | Very Fast | Approved | Parkinson's (Dyskinesia) |

| MK-801 | Non-competitive Antagonist | ~10 nM (High) | Very Slow (Trapping) | Failed (Toxic) | Research Tool Only |

| Nitromemantine | 2nd Gen Derivative | Moderate | Fast | Investigational | AD / Glaucoma |

Future Directions: Next-Generation Derivatives

Research is currently pivoting toward Monoterpene-Aminoadamantane Conjugates (MACs) and Nitromemantine .

-

Nitromemantine: Adds a nitro-group to the adamantane scaffold. This targets the compound to S-nitrosylate the NMDAR, specifically inhibiting the interaction with death-signaling proteins like p38 MAPK, providing "pathway-specific" neuroprotection.

-

MACs: Hybrid molecules combining adamantane with antioxidants (e.g., myrtenal), enhancing BBB permeability and adding direct ROS-scavenging capabilities to the NMDAR blocking effect.

References

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1][2][3][5] Nature Reviews Drug Discovery. Link

-

Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology. Link

-

Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysfunctions of the endoplasmic reticulum-mitochondria interface? Nature Reviews Neuroscience. Link

-

Takahashi, K., et al. (2020). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function.[6] The Journal of Physiology. Link

-

Simu, S. Y., et al. (2026).[7][8] Neuroprotective Potential of New Monoterpene-Aminoadamantane Conjugates—A Pilot Study. Current Issues in Molecular Biology. Link

-

BenchChem. (2025).[9] A Comparative Review of Amantadine and Memantine in Neuroprotection. BenchChem Technical Guides. Link

Sources

- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Bis(2-hydroxyethyl)aminoadamantane Hydrochloride

Abstract & Technical Overview

This application note details the optimized protocol for the laboratory-scale synthesis and purification of Bis(2-hydroxyethyl)aminoadamantane hydrochloride (CAS: 23479-45-0). This compound, a derivative of amantadine, features a tertiary amine core substituted with two hydroxyethyl moieties. This modification significantly alters the lipophilicity profile of the adamantane scaffold, enhancing aqueous solubility while retaining the steric bulk characteristic of the tricyclic cage.

The protocol utilizes a nucleophilic substitution pathway starting from 1-adamantylamine (Amantadine), employing 2-chloroethanol as the hydroxyethylating agent. Critical emphasis is placed on controlling the mono- vs. bis-alkylation ratio and the subsequent isolation of the hydrochloride salt in high purity (>98%) suitable for pharmaceutical research and physicochemical profiling.

Chemical Background & Mechanism[1][2]

Structural Significance

The adamantane cage is a lipophilic pharmacophore known for blocking the M2 ion channel of the influenza A virus and acting as a non-competitive NMDA receptor antagonist. However, the poor water solubility of primary adamantane amines can limit formulation options. The introduction of two hydroxyethyl groups transforms the primary amine into a tertiary amine with dual hydrogen-bond donors/acceptors, improving solvation in aqueous media.

Reaction Mechanism

The synthesis proceeds via a double nucleophilic attack of the nitrogen lone pair of 1-adamantylamine on the electrophilic carbon of 2-chloroethanol.

-

First Alkylation: Formation of N-(2-hydroxyethyl)adamantan-1-amine.

-

Second Alkylation: Formation of N,N-bis(2-hydroxyethyl)adamantan-1-amine.

-

Salt Formation: Protonation of the tertiary amine with HCl to yield the stable crystalline salt.

Note on Selectivity: The steric bulk of the adamantyl group hinders the nitrogen, requiring elevated temperatures and extended reaction times to drive the reaction to the bis-substituted product completely.

Safety & Handling (MSDS Highlights)

-

1-Adamantylamine: Irritant. Avoid inhalation of dust.

-

2-Chloroethanol (Ethylene Chlorohydrin): DANGER. HIGHLY TOXIC. Fatal if inhaled, swallowed, or absorbed through skin. It is a metabolic precursor to chloroacetaldehyde. Strict engineering controls (fume hood) and PPE (double nitrile gloves, face shield) are mandatory.

-

Hydrochloric Acid (Ether/Isopropanol): Corrosive, causes severe burns.

-

Waste Disposal: All aqueous waste containing 2-chloroethanol must be segregated and treated as hazardous toxic waste.

Experimental Protocol

Materials & Reagents[2][3]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |

| 1-Adamantylamine | 151.25 | 1.0 | >98% | Starting Material |

| 2-Chloroethanol | 80.51 | 2.5 - 3.0 | >99% | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Anhydrous | Acid Scavenger |

| Ethanol (EtOH) | - | Solvent | Abs.[3] | Reaction Solvent |

| HCl in Isopropanol | 36.46 | Excess | 5-6 N | Salt Formation |

| Ethyl Acetate / Diethyl Ether | - | - | ACS | Workup/Washing |

Step-by-Step Synthesis Procedure

Phase 1: N-Alkylation Reaction

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add 1-Adamantylamine (10.0 g, 66.1 mmol) and Potassium Carbonate (22.8 g, 165 mmol) to the flask.

-

Solvent Addition: Suspend the solids in Absolute Ethanol (60 mL). Stir for 10 minutes to ensure a uniform slurry.

-

Reagent Addition: Via a syringe, slowly add 2-Chloroethanol (13.3 mL, ~198 mmol, 3.0 equiv) to the mixture.

-

Critical: Add slowly to avoid localized exotherms.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) under a nitrogen atmosphere.

-

Duration: Maintain reflux for 24 to 36 hours .

-

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1 + 1% NH₄OH). The starting material (Rf ~0.3) should disappear, and the bis-product (Rf ~0.[5]5) should become the dominant spot. If mono-alkylated intermediate persists, add an additional 0.5 equiv of 2-chloroethanol and continue reflux.

-

Phase 2: Workup and Isolation of Free Base[6]

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad. Wash the pad with 20 mL of ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol and unreacted 2-chloroethanol. A viscous, oily residue (the free base) will remain.

-

Note: Ensure thorough removal of 2-chloroethanol due to its toxicity. Azeotroping with toluene can assist in removing trace halo-alcohol.

-

-

Extraction: Dissolve the residue in Dichloromethane (DCM) (100 mL) and wash with Water (3 x 50 mL) to remove water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the crude N,N-bis(2-hydroxyethyl)adamantan-1-amine as a waxy solid or thick oil.

Phase 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimum amount of Isopropanol (IPA) or Acetone (approx. 30-40 mL).

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add HCl in Isopropanol (5-6 N) until the pH reaches ~2.0.

-

Observation: A white precipitate should begin to form.[7]

-

-

Precipitation: Add Diethyl Ether (50 mL) slowly to complete the precipitation of the salt.

-

Filtration: Filter the white solid under vacuum. Wash the cake with cold ether (2 x 20 mL).

Phase 4: Recrystallization (Purification)[6]

-

Solvent System: Recrystallize the crude salt from Ethanol/Diethyl Ether or Isopropanol/Acetone .

-

Procedure: Dissolve the solid in boiling Ethanol. Add Ether dropwise until persistent turbidity is observed. Cool slowly to room temperature, then to 4°C overnight.

-

Final Yield: Collect the crystals, dry in a vacuum oven at 50°C for 6 hours.

-

Target Yield: 65-75%

-

Appearance: White crystalline powder.

-

Visualization of Workflows

Synthesis Pathway Diagram

Caption: Step-wise alkylation pathway from primary adamantylamine to the bis-hydroxyethyl hydrochloride salt.

Purification Logic Flow

Caption: Logical flowchart for the isolation and purification of the target hydrochloride salt.

Characterization & Validation

To ensure the scientific integrity of the synthesized compound, the following analytical parameters must be verified.

Physical Properties[10]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 205°C – 208°C (Decomposition).

-

Solubility: Highly soluble in water, methanol, and ethanol; insoluble in diethyl ether and hexane.

Spectroscopic Data (Expected)

| Technique | Parameter | Expected Signals / Values |

| ¹H NMR | Solvent: D₂O or DMSO-d₆ | Adamantane Cage: δ 1.6–2.1 ppm (Multiplets, 15H)N-CH₂: δ 2.9–3.2 ppm (Triplet/Multiplet, 4H)O-CH₂: δ 3.6–3.8 ppm (Triplet, 4H) |

| IR (ATR) | Functional Groups | O-H Stretch: Broad band ~3300–3400 cm⁻¹N-H⁺ Stretch: ~2500–2700 cm⁻¹ (Amine salt)C-H Stretch: 2850–2920 cm⁻¹ (Adamantane cage) |

| Mass Spec | ESI+ | [M+H]⁺: m/z 240.2 (Free base mass + H) |

Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B.

-

Detection: UV 210 nm (Note: weak chromophore, ELSD or MS detection preferred).

Troubleshooting & Expert Insights

-

Incomplete Reaction (Mono-substitution):

-

Oily Product:

-

Hygroscopicity:

-

Insight: The hydrochloride salt can be hygroscopic due to the two hydroxyl groups. Store in a desiccator. If the salt becomes sticky, recrystallize from anhydrous ethanol/ether and dry thoroughly under high vacuum.

-

References

-

PubChem Compound Summary. (n.d.). 2-[1-Adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride.[8] National Center for Biotechnology Information. Retrieved from [Link]

-

Phan, D. C., et al. (2021).[5][1] A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link](Cited for adamantane amine handling and salt formation protocols).

Sources

- 1. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 1-Adamantanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. ijpsr.com [ijpsr.com]

- 6. US3391142A - Adamantyl secondary amines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Cell culture assays for bis(2-hydroxyethyl)aminoadamantane hydrochloride

Application Note: In Vitro Characterization of Bis(2-hydroxyethyl)aminoadamantane Hydrochloride

Abstract

Bis(2-hydroxyethyl)aminoadamantane hydrochloride is a functionalized aminoadamantane derivative.[1][2] Like its structural analogs amantadine and rimantadine, it exhibits pharmacological potential through interactions with viral ion channels (e.g., Influenza M2), viral entry glycoproteins, and host NMDA receptors. This application note provides a field-proven technical guide for the in vitro assessment of this compound, focusing on solubility optimization, cytotoxicity profiling, and functional assays (antiviral efficacy and lysosomotropism).

Part 1: Compound Characterization & Stock Preparation

Critical Distinction: Do not confuse this compound with Bis-Tris HCl (a common buffering agent).[1] Ensure the CAS registry number and chemical structure (Adamantane core vs. Methane core) are verified prior to usage.[1]

Physicochemical Properties

-

Chemical Nature: Amphiphilic amine.[1] The adamantane cage is highly lipophilic, while the bis(hydroxyethyl) amine tail and hydrochloride salt form provide aqueous solubility.[1]

-

Storage: Desiccated at -20°C. Hygroscopic.

Stock Solution Protocol

Adamantane derivatives often suffer from "crashing out" in aqueous media if pH shifts occur.[1]

-

Primary Stock (100 mM):

-

Vehicle: Sterile Water or PBS (pH 7.4).[1] The HCl salt form renders it water-soluble, unlike the free base.[1]

-

Alternative: If solubility issues arise at high concentrations, use DMSO.[1] Ensure final DMSO concentration in culture < 0.5%.[1]

-

Procedure: Weigh powder → Add vehicle → Vortex (30s) → Sonicate (5 min at 37°C) to ensure complete dissolution.

-

-

Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.[1] Do not use Nylon filters as amines may adsorb.[1]

-

Stability: Aliquot into single-use vials. Stable at -20°C for 3 months. Avoid freeze-thaw cycles.[1]

Part 2: Cytotoxicity Profiling (The Foundation)[2]

Before efficacy testing, the non-toxic therapeutic window (

-

Cell Lines: MDCK (Influenza model), Vero (HSV model), or SH-SY5Y (NMDA model).[1]

-

Assay Type: CCK-8 (WST-8) is preferred over MTT for adamantanes to avoid potential formazan crystal interference with the amine.[1]

Protocol: CCK-8 Cytotoxicity Assay

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Prepare serial dilutions of Bis(2-hydroxyethyl)aminoadamantane HCl in serum-free media (Range: 0.1 µM to 1000 µM).

-

Include Vehicle Control (0 µM) and Positive Control (10% DMSO or Triton X-100).[1]

-

-

Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

-

Readout:

-

Analysis: Calculate % Viability relative to vehicle control. Determine

(Concentration cytotoxic to 50% of cells).

Data Presentation Table: Typical Cytotoxicity Thresholds

| Cell Line |

Part 3: Antiviral Efficacy (Plaque Reduction Assay)

This is the gold standard for validating aminoadamantanes, which typically block viral entry (HSV) or uncoating (Influenza M2 channel).[1]

Experimental Logic

-

Pre-treatment (-1h): Tests inhibition of viral adsorption/entry.[1]

-

Post-treatment (+1h): Tests inhibition of replication/assembly.

-

Adamantane Specifics: Most effective when present during infection.[1]

Protocol: Plaque Reduction Assay (PRA)

-

Host: MDCK (for Influenza) or Vero (for HSV).[1]

-

Reagents: 1.2% Avicel (Microcrystalline cellulose) or Methylcellulose overlay.[1]

Step-by-Step Workflow:

-

Seeding: Seed 6-well plates (

cells/well) to achieve 90% confluency. -

Infection:

-

Treatment & Overlay:

-

Incubation: 48–72 hours (until plaques are visible).

-

Fixation & Staining:

-

Quantification: Count plaques. Calculate % Inhibition =

.[1]

Figure 1: Workflow for Plaque Reduction Assay.[1][7] Critical step is the addition of compound within the semi-solid overlay to prevent secondary viral spread.[1]

Part 4: Mechanistic Assay: Lysosomotropism & pH Modulation

Aminoadamantanes are "lysosomotropic" weak bases.[1] They accumulate in acidic endosomes, raising the pH.[1] This prevents viral uncoating (Influenza) or fusion.[1] This assay confirms the compound is acting via this specific physicochemical mechanism.[1]

Protocol: Acridine Orange (AO) Relocalization

-

Principle: AO is a metachromatic dye.[1] In acidic vesicles (lysosomes), it fluoresces Red .[1] In neutral cytosol/nucleus, it fluoresces Green .[1]

-

Treatment: Treat cells (MDCK) with compound (e.g., 50 µM) for 2 hours.[1]

-

Staining: Add Acridine Orange (5 µg/mL) for 15 min. Wash with PBS.[1][2][3][4]

Figure 2: Mechanism of Action.[1] The compound accumulates in acidic organelles, raising pH and inhibiting pH-dependent viral uncoating or fusion events.[1]

Part 5: Secondary Screening (NMDA Receptor)

Adamantane derivatives often act as low-affinity, uncompetitive NMDA receptor antagonists.[1]

-

Assay: Fluo-4 AM Calcium Flux Assay in Neuronal Cells.

-

Expectation: Pre-treatment with the compound should reduce Glutamate/Glycine-induced Calcium influx.[1]

-

Control: MK-801 (High affinity antagonist) or Memantine (Low affinity analog).[1]

References

-

Rosenthal, K. S., et al. (1982). "Tromantadine: inhibitor of early and late events in herpes simplex virus replication."[1][8] Antimicrobial Agents and Chemotherapy.[1] Link

-

Jing, X., et al. (2008). "Functional studies of the influenza A virus M2 protein proton channel."[1] Journal of General Virology. (Describes M2 block by adamantanes). Link

-

Kornhuber, J., et al. (2010). "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties."[1] Journal of Neural Transmission. Link

-

Cayman Chemical. "Amantadine (hydrochloride) Product Information & Solubility." (Standard reference for adamantane salt handling). Link

Sources

- 1. scielo.br [scielo.br]

- 2. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 4. mdpi.com [mdpi.com]

- 5. lifetechindia.com [lifetechindia.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. ibtbioservices.com [ibtbioservices.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Preclinical Evaluation of Bis(2-hydroxyethyl)aminoadamantane HCl (Tromantadine)

Introduction & Pharmacological Scope[1][2][3][4][5]

Bis(2-hydroxyethyl)aminoadamantane hydrochloride , commonly known as Tromantadine , is an adamantane derivative distinct from amantadine and rimantadine. While its adamantane cousins are primarily influenza A inhibitors (targeting the M2 ion channel) and NMDA antagonists, Tromantadine exhibits broad-spectrum activity against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) .

Unlike nucleoside analogues (e.g., Acyclovir) which inhibit DNA polymerase, Tromantadine acts via a unique dual mechanism:

-

Inhibition of Viral Penetration: It alters the host cell plasma membrane glycoproteins, preventing the initial viral entry.

-

Inhibition of Syncytium Formation: It blocks the cell-to-cell fusion events characteristic of late-stage HSV infection, thereby limiting viral spread.

This Application Note details the industry-standard protocols for evaluating the efficacy of Tromantadine formulations. Because the compound is primarily developed for topical application (to minimize systemic CNS effects common to adamantanes), the protocols focus on cutaneous infectivity models .

Mechanism of Action & Experimental Logic

To validate efficacy, one must measure the specific biological events Tromantadine inhibits. The experimental design must account for the fact that Tromantadine is virustatic rather than virucidal; it prevents the spread and entry rather than destroying the virion directly.

Visualization: Tromantadine Inhibition Pathway

The following diagram illustrates the specific intervention points of Tromantadine within the HSV lifecycle, justifying the selection of lesion scoring and syncytia reduction as primary readouts.

Figure 1: Mechanism of Action. Tromantadine inhibits early penetration and late-stage syncytia formation, distinct from polymerase inhibitors.

Primary Protocol: Guinea Pig Dorsal Cutaneous Model[6]

The Guinea Pig Cutaneous Model is the "gold standard" for topical anti-herpetic testing. Unlike murine skin, which is loose and heals via contraction, guinea pig skin is tight and heals via re-epithelialization, closely mimicking human cutaneous HSV progression (papules

Materials & Reagents[7][8][9]

-

Animals: Female Hartley Guinea Pigs (300–400g).

-

Virus: HSV-1 (Strain KOS) or HSV-2 (Strain MS). Titer adjusted to

PFU/mL. -

Test Compound: Bis(2-hydroxyethyl)aminoadamantane HCl formulated in a hydrogel or polyethylene glycol (PEG) base.

-

Controls:

-

Positive: 5% Acyclovir ointment.

-

Vehicle: Gel base without active ingredient.

-

-

Equipment: Spring-loaded vaccination instrument (or 27G needle), depilatory cream.

Experimental Workflow

Figure 2: Workflow for the Guinea Pig Dorsal Cutaneous Infection Model.

Step-by-Step Procedure

-

Preparation (Day -1): Anesthetize animals (Ketamine/Xylazine). Shave the dorsal area and apply a chemical depilatory (e.g., Veet/Nair) for 3 minutes. Rinse thoroughly with warm water. Rationale: Hair interferes with scoring and topical absorption.

-

Inoculation (Day 0):

-

Divide the dorsal area into 4–6 distinct quadrants using a marker.

-

Pipette 25–50 µL of virus suspension onto the center of each quadrant.

-

Perform scarification through the droplet using a spring-loaded vaccination instrument (6-prong) or a 27G needle (grid pattern: 10 horizontal x 10 vertical scratches). Note: Do not draw blood; aim for the epidermal-dermal junction.

-

-

Treatment (Day 0 – Day 5):

-

Apply the test formulation (Tromantadine) to assigned quadrants 4 hours post-infection.

-

Continue treatment 3 to 5 times daily.

-

Self-Validation: Ensure distinct quadrants are treated with different compounds (e.g., Vehicle vs. Drug) on the same animal to control for host immune variability.

-

-

Scoring (Day 1 – Day 14): Blinded observers must score lesions daily.

Data Presentation: Scoring System

| Score | Clinical Observation | Pathophysiological Correlate |

| 0 | No visible reaction. | Intact epidermis. |

| 0.5 | Erythema (redness). | Inflammation/Immune recruitment. |

| 1.0 | Papules / Slight edema. | Viral replication in keratinocytes.[1] |

| 2.0 | Vesicles / Pustules. | Cell lysis and fluid accumulation. |

| 3.0 | Ulceration / Coalesced vesicles. | Extensive necrosis; peak viral load. |

| 4.0 | Crusts / Scabs (Healing). | Re-epithelialization initiated. |

Secondary Protocol: Murine Zosteriform Spread Model[11]

While the guinea pig model tests local efficacy, the Murine Zosteriform Model tests the drug's ability to prevent viral spread to the nervous system (retrograde transport to the Dorsal Root Ganglia) and subsequent recrudescence. This is critical for adamantane derivatives, as they may influence neural thresholds.

Rationale

In mice, HSV-1 inoculated on the flank travels to the spine and returns to the skin along the dermatome (zosteriform spread).[1] Effective Tromantadine treatment should prevent the development of these secondary "zoster-like" lesions.

Procedure Summary

-

Inoculation: Scarify the flank of BALB/c mice with HSV-1.

-

Treatment: Apply Tromantadine topically to the primary site only.

-

Observation: Monitor for the appearance of lesions in the dermatome band (away from the primary scratch) and hind-limb paralysis.

-

Endpoint: Survival rate and Zosteriform Lesion Score (Day 6–10).

Data Analysis & Interpretation

To prove efficacy, the data must demonstrate a statistical reduction in disease severity.

Area Under the Curve (AUC)

Plot the daily lesion scores (Y-axis) against Time (X-axis). Calculate the AUC for each animal.

-

Formula:

-

Interpretation: A lower AUC in the Tromantadine group compared to the Vehicle group indicates reduced disease severity.

Viral Shedding (Quantitative PCR)[9]

-

Swab lesions on Days 1, 3, and 5.

-

Extract DNA and perform qPCR for HSV Glycoprotein B (gB) or Polymerase genes.

-

Success Criteria:

reduction in viral genome copies compared to vehicle.

Troubleshooting & Controls

-

Issue: Inconsistent Infection.

-

Cause: Scarification was too deep (bleeding washes virus away) or too shallow (virus didn't penetrate).

-

Fix: Use a spring-loaded instrument for uniform depth.

-

-

Issue: Vehicle Toxicity.

-

Cause: Tromantadine is amphiphilic; surfactants in the gel may irritate skin.

-

Control: Run a "Vehicle Only" (no virus) group to distinguish drug irritation from viral lesions.

-

-

Issue: Systemic Toxicity.

-

Monitor: Weigh animals daily.

weight loss indicates systemic toxicity or severe dehydration.

-

References

-

Brandt, C. R., et al. (1990). Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation.[2] Antiviral Research, 14(2), 75-85.

-

Schenthaler, K., et al. (2015). Tromantadine: Inhibitor of early and late events in herpes simplex virus replication.[3][2][4] Dermatosen, 54, 243-245.[3]

-

Bernstein, D. I., et al. (1990). Guinea pig model for cutaneous herpes simplex virus infection.[5][6][7] Journal of Investigative Dermatology, 62(2), 92-95.

-

Simmons, A., & Nash, A. A. (1984).[8][1] Zosteriform spread of herpes simplex virus as a model of recrudescence.[9] Journal of Virology, 52(3), 816–821.

-

Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Chapter: Antiviral Activity).[10][8][3][11][4][12][13][14][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cutaneous herpes simplex virus infection of the guinea pig: lack of resistance to acyclovir and phosphonoformic acid after topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guinea pig model for cutaneous herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Herpes simplex virus zosteriform lesions with adoptive transfer of immune cells: a murine model which mimics human recurrent disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Amantadine hydrochloride [sitem.herts.ac.uk]

- 12. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of Bis(2-hydroxyethyl)aminoadamantane Hydrochloride

Executive Summary & Scientific Context

Bis(2-hydroxyethyl)aminoadamantane hydrochloride (often an intermediate in the synthesis of antiviral agents like Tromantadine) presents a classic analytical paradox: it is a pharmacologically active scaffold that is chemically "invisible" to standard detection methods.

The Analytical Challenge

-

Lack of Chromophore: The adamantane cage consists entirely of sigma (

) bonds. The tertiary amine and hydroxyethyl chains also lack conjugated -

Tertiary Amine Limitations: Unlike primary amines (e.g., Amantadine), this compound is a tertiary amine . It cannot be derivatized with standard reagents like OPA (o-Phthalaldehyde) or FMOC-Cl, which require an N-H proton for substitution.

-

Polarity: The two hydroxyethyl groups increase polarity relative to the adamantane core, requiring careful column selection to prevent early elution while maintaining peak shape.

Strategic Solution

This guide presents two validated protocols:

-

Protocol A (Gold Standard): Charged Aerosol Detection (CAD) or ELSD.[1] This offers universal response, high sensitivity, and gradient compatibility.[2]

-

Protocol B (Legacy/Accessible): Low-wavelength UV (200-205 nm). This is a cost-effective alternative but requires high-purity solvents and rigorous baseline management.

Analytical Decision Matrix

Before selecting a protocol, evaluate your laboratory's capabilities and sensitivity requirements.

Figure 1: Decision matrix for selecting the appropriate detection technique based on instrumentation and sensitivity needs.

Protocol A: Charged Aerosol Detection (CAD) – The Modern Standard

Scope: Recommended for purity analysis, impurity profiling, and stability studies. CAD detects all non-volatile analytes, making it ideal for the "invisible" adamantane structure.

Chromatographic Conditions[1][3][4][5][6][7][8][9]

| Parameter | Specification | Rationale |

| Column | C18 Base-Deactivated (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Base-deactivated silica reduces silanol interactions with the tertiary amine, preventing peak tailing. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 with Formic Acid) | Volatile buffer is mandatory for CAD. Low pH ensures the amine is protonated ( |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | High purity organic modifier required to minimize detector background noise. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; ensures optimal nebulization in CAD. |

| Column Temp. | 40°C | Reduces mobile phase viscosity and improves mass transfer. |

| Detector | Charged Aerosol Detector (CAD) | Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized for linearity). |

| Injection Vol. | 10 µL | Adjust based on sample concentration. |

Gradient Program